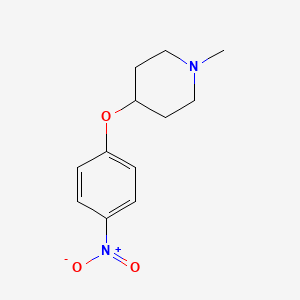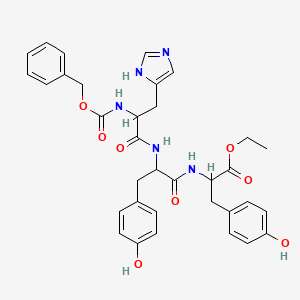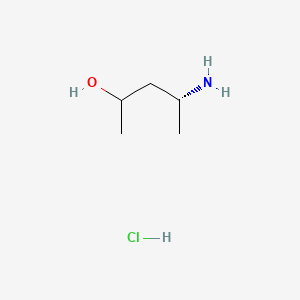
(4R)-4-aminopentan-2-ol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4-aminopentan-2-ol;hydrochloride is a chiral amine compound with potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an amino group and a hydroxyl group on a pentane backbone, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-aminopentan-2-ol;hydrochloride typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of 4-aminopentan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the precursor compound is hydrogenated in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for large-scale production with high efficiency and purity.
化学反応の分析
Types of Reactions
(4R)-4-aminopentan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form a primary amine using reducing agents such as sodium cyanoborohydride (NaBH3CN).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-aminopentan-2-one.
Reduction: Formation of 4-aminopentane.
Substitution: Formation of N-alkylated or N-acylated derivatives.
科学的研究の応用
Chemistry
In chemistry, (4R)-4-aminopentan-2-ol;hydrochloride is used as a chiral building block for the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the production of enantiomerically pure compounds.
Biology
In biological research, this compound is used as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It serves as an intermediate in the synthesis of amino acid derivatives and peptides.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific enzymes or receptors due to its structural similarity to biologically active amines.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty chemicals. It is also employed in the synthesis of polymers and materials with specific properties.
作用機序
The mechanism of action of (4R)-4-aminopentan-2-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(4S)-4-aminopentan-2-ol;hydrochloride: The enantiomer of (4R)-4-aminopentan-2-ol;hydrochloride, differing in the spatial arrangement of the amino and hydroxyl groups.
4-aminopentan-2-one: A ketone derivative that can be reduced to form this compound.
4-aminopentane: A fully reduced form of the compound, lacking the hydroxyl group.
Uniqueness
This compound is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in the synthesis of various complex molecules.
特性
分子式 |
C5H14ClNO |
|---|---|
分子量 |
139.62 g/mol |
IUPAC名 |
(4R)-4-aminopentan-2-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO.ClH/c1-4(6)3-5(2)7;/h4-5,7H,3,6H2,1-2H3;1H/t4-,5?;/m1./s1 |
InChIキー |
CJMCGOVMICTKSN-FVYOBFAJSA-N |
異性体SMILES |
C[C@H](CC(C)O)N.Cl |
正規SMILES |
CC(CC(C)O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


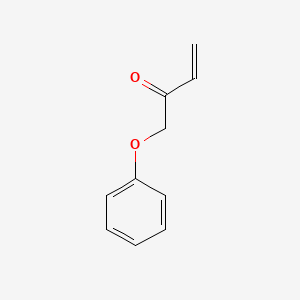
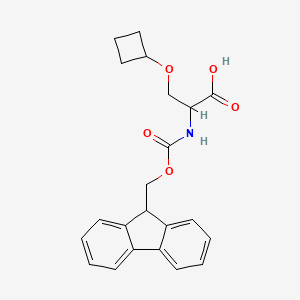
![5,5,8,8-Tetramethyl-3-[6-(5,5,8,8-tetramethyl-6,7-dihydro-1,2,4-benzotriazin-3-yl)pyridin-2-yl]-6,7-dihydro-1,2,4-benzotriazine](/img/structure/B13900417.png)
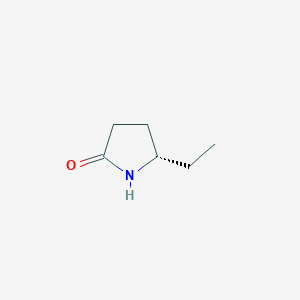

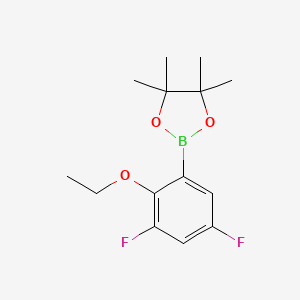

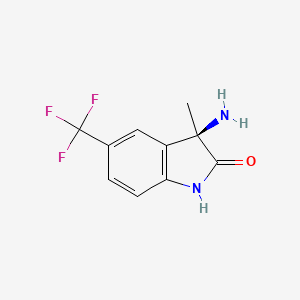

![3-Thia-6-azabicyclo[3.1.1]heptane;hydrochloride](/img/structure/B13900472.png)

